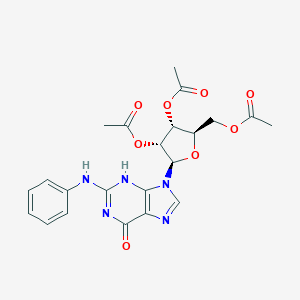

N-Phenyl Guanosine 2',3',5'-Triacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-anilino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O8/c1-11(28)32-9-15-17(33-12(2)29)18(34-13(3)30)21(35-15)27-10-23-16-19(27)25-22(26-20(16)31)24-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H2,24,25,26,31)/t15-,17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLBYLIJQHKWHL-QTQZEZTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512154 | |

| Record name | 2',3',5'-Tri-O-acetyl-N-phenylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53296-13-2 | |

| Record name | 2',3',5'-Tri-O-acetyl-N-phenylguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenyl Guanosine 2 ,3 ,5 Triacetate

General Principles of Nucleoside Glycosylation

The synthesis of nucleosides is a cornerstone of medicinal and organic chemistry, primarily involving the coupling of a nucleophilic heterocyclic base with an electrophilic sugar. wikipedia.org The stereoselective formation of the β-nucleoside is often desired, and various methods have been developed to achieve this, each with distinct advantages and limitations. wikipedia.org

Fischer Glycosylation Method

Named after Emil Fischer, this method involves the reaction of a monosaccharide (an aldose or ketose) with an alcohol in the presence of an acid catalyst to form a glycoside. wikipedia.orgd-nb.info Typically performed with the carbohydrate dissolved or suspended in the alcohol, this reaction is an equilibrium process. wikipedia.org Consequently, it can yield a mixture of anomers (α and β) and ring size isomers (furanose and pyranose). wikipedia.orgresearchgate.net For hexoses, shorter reaction times tend to favor the furanose form, while longer durations lead to the more thermodynamically stable pyranose product, which is usually the alpha anomer due to the anomeric effect. wikipedia.org While historically significant and still valuable for simple glycosides, its lack of stereocontrol and the formation of product mixtures can be drawbacks. d-nb.inforesearchgate.net Modern variations have employed microwave irradiation and catalysts like sulfuric acid immobilized on silica (B1680970) to accelerate the reaction and improve efficiency. d-nb.infotechnologynetworks.comresearchgate.net

Fusion Method for Nucleoside Synthesis

The fusion method provides a more direct route to nucleoside synthesis by heating a per-acylated sugar, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, with a nucleobase. wikipedia.orgacs.org This reaction is sometimes facilitated by a mild acid catalyst like ZnCl₂, AlCl₃, or p-toluenesulfonic acid. The process typically involves melting the reactants together under a vacuum at high temperatures, for instance, 155 °C, and can achieve yields of up to 70%. wikipedia.org This technique is particularly effective for synthesizing nucleosides from weakly basic heterocycles with low melting points and is generally more suited for purine (B94841) bases than pyrimidines. acs.org

| Method | Reactants | Conditions | Catalyst (optional) | Typical Yield | Reference |

| Fusion Method | Per-acylated sugar + Nucleobase | Heating (e.g., 155 °C), Vacuum | ZnCl₂, AlCl₃, p-toluenesulfonic acid | Up to 70% | wikipedia.org |

Vorbrüggen (Silyl-Hilbert-Johnson) Reaction and Variants

The Vorbrüggen reaction, also known as the silyl-Hilbert-Johnson reaction, is the most common and mildest general method for synthesizing nucleosides. wikipedia.orgacs.org This approach involves the reaction of a silylated heterocyclic base with a protected sugar derivative (like a per-acylated sugar) in the presence of a Lewis acid catalyst. wikipedia.orgbiosynth.com The silylation of the nucleobase enhances its solubility in organic solvents and its nucleophilicity. rsc.org

Key features of the Vorbrüggen reaction include:

Mild Conditions: It avoids the harsh conditions of the fusion method. wikipedia.org

Catalysts: A variety of Lewis acids are used, most commonly tin(IV) chloride (SnCl₄) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). acs.orgrsc.org

Stereoselectivity: When using acyl-protected ribose, the reaction selectively forms the β-nucleoside due to neighboring group participation from the 2'-O-acyl group. wikipedia.org

Regioselectivity: A potential issue can be site selectivity when using heterocycles with multiple basic sites, as the reaction can be reversible. wikipedia.org For purine nucleobases, prolonged heating may be required to obtain the thermodynamically favored N9 isomer over kinetic intermediates. rsc.org

The typical procedure involves three main steps: silylation of the nucleobase, Lewis acid-catalyzed condensation with the protected sugar, and final deprotection to yield the nucleoside. biosynth.comrsc.org

| Reaction | Key Components | Common Catalysts | Advantages | Reference |

| Vorbrüggen (Silyl-Hilbert-Johnson) | Silylated Nucleobase + Protected Sugar | SnCl₄, TMSOTf | Mild conditions, High β-selectivity | wikipedia.orgacs.org |

Direct Glycosylation with Unprotected or Monoprotected Ribose

To streamline nucleoside synthesis and avoid laborious protection and deprotection steps, direct glycosylation methods have been developed. acs.orgresearchgate.net These strategies often employ unprotected or 5-O-monoprotected ribose. acs.orgresearchgate.net One notable approach uses modified Mitsunobu conditions to couple the nucleobase directly with the sugar. acs.orgresearchgate.net This method can produce β-ribopyranosyl nucleosides from unprotected D-ribose and can be adapted in a one-pot strategy to yield β-furanosides from a 5-O-monoprotected D-ribose. acs.org While these methods offer a more concise synthetic route, challenges can include achieving the desired furanoside isomer, which is typically more relevant for biological applications. acs.orgresearchgate.net

Application of O-Acetyl-Glycosyl Chlorides as Glycosyl Donors

Glycosyl chlorides, particularly O-acetyl-glycosyl chlorides, serve as effective and inexpensive glycosyl donors in nucleoside synthesis. mdpi.comnih.gov They are considered pivotal intermediates in the classical silyl-Hilbert-Johnson reaction. nih.govcncb.ac.cn An effective synthesis of nucleosides has been developed using these glycosyl chlorides as donors in the absence of a Lewis acid catalyst. mdpi.comnih.gov This catalyst-free method offers a more environmentally friendly procedure due to milder reaction conditions, higher yields, and easier purification. mdpi.com However, in some cases, coupling per-silylated pyrimidine (B1678525) nucleobases with tetra-O-acetyl glucopyranosyl chloride can lead to a mixture of α/β stereoisomers in relatively low yields. mdpi.comresearchgate.net

Strategies for N-Substitution of Guanosine (B1672433)

The synthesis of N-substituted guanosine derivatives, such as N-Phenyl Guanosine, presents a significant challenge related to regioselectivity. The guanine (B1146940) base has multiple reactive nitrogen atoms, primarily N7 and N9 in the imidazole (B134444) ring, as well as the exocyclic N2 amino group, leading to potential formation of isomeric products.

Historically, the glycosylation of guanine derivatives often results in a mixture of N7 and N9 isomers. fiu.edu The Vorbrüggen procedure, for instance, can produce mixtures of 7- and 9-glycosylguanines, with the desired 9-isomer often being fortuitously crystallized from the mixture. fiu.edu The ratio of these isomers can be influenced by reaction conditions, with suggestions that initial glycosylation may occur on the imidazole ring nitrogen, followed by reversible tautomerization and transglycosylation. fiu.edu

To achieve regioselective synthesis, specific protecting groups and catalysts can be employed. For example:

Synthesis of 9-glycosylguanines: A completely regioselective synthesis of 9-glycosylguanine isomers has been achieved by coupling per(trimethylsilyl)-2-N-acyl-6-O-(diphenylcarbamoyl)guanine derivatives with tetra-O-acylpentofuranoses using TMSOTf as a catalyst. fiu.edu In this case, the protected 9-isomer was found to be both the kinetic and thermodynamic product. fiu.edu

Synthesis of 7-glycosylguanines: Predominant formation of 7-glycosylguanines can be achieved by coupling per(trimethylsilyl)-2-N-acylguanine derivatives with tetra-O-acylpentofuranoses using tin(IV) chloride or titanium(IV) chloride as a catalyst. fiu.edu

While these strategies focus on the N-glycosidic bond at N7 or N9, substitution on other nitrogen atoms, such as the exocyclic N2 amine, requires different approaches. The direct N-phenylation of the guanosine core is not straightforward. Synthetic strategies for guanine derivatives often rely on a sequential, multistep synthesis starting from heterocyclic precursors rather than direct substitution on the pre-formed nucleoside. nih.gov For instance, tricyclic analogues of guanosine have been used as intermediates to enforce substitution at the N2 exo-amino group, a modification that is difficult to perform directly. nih.gov This highlights that achieving a specific substitution like N-phenylation on the guanine moiety would likely involve a carefully designed multi-step synthetic route, potentially building the substituted nucleobase before the glycosylation step.

Direct Alkylation of Protected Guanine Bases

Direct alkylation or arylation of a protected guanosine derivative, such as 2',3',5'-tri-O-acetylguanosine, presents a conceptually straightforward route to N-substituted products. However, this approach is fraught with challenges related to regioselectivity and the stability of protecting groups.

The guanine nucleus possesses multiple nucleophilic nitrogen atoms, primarily N-7 and N-9 in the imidazole ring, and the exocyclic N2-amino group. Direct alkylation of guanine derivatives often leads to a mixture of N-9 and N-7 substituted products, with the N-9 isomer typically being the thermodynamically more stable and favored product. The ratio of N-9 to N-7 alkylation is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of protecting groups on the sugar moiety and the guanine base itself. While the primary goal is N2-phenylation, competing alkylation at N-7 and N-9 can significantly reduce the yield of the desired product and complicate purification.

The use of acyl protecting groups, such as the acetate (B1210297) groups in 2',3',5'-tri-O-acetylguanosine, is crucial for solubility in organic solvents and for directing reactivity. However, these groups also introduce challenges. Acyl groups are base-labile, and many alkylation reactions are performed under basic conditions, which can lead to premature deprotection or side reactions. Furthermore, the electron-withdrawing nature of the acetyl groups can influence the nucleophilicity of the different nitrogen atoms in the guanine ring, thereby affecting the regioselectivity of the alkylation. Transient silylation has been explored as a method to facilitate N-acylation by protecting the O6 and amino groups, which could be adapted for N-arylation strategies. nih.govresearchgate.net

| Challenge | Description | Potential Mitigation |

| N-9/N-7 Isomerization | Alkylating agents can react at both N-9 and N-7 positions of the purine ring, leading to a mixture of isomers that are often difficult to separate. | Optimization of reaction conditions (solvent, temperature, base); use of sterically hindered reagents to favor one position over the other. |

| Protecting Group Instability | Acyl groups are susceptible to hydrolysis or migration under the basic conditions often required for alkylation. | Use of milder bases; shorter reaction times; alternative protecting groups that are more stable under the reaction conditions. |

| Low N2-Reactivity | The exocyclic N2-amino group is generally less nucleophilic than the ring nitrogens, making direct N2-alkylation inefficient. | Activation of the N2-amino group; use of more reactive arylating agents. |

Development of N2-Modified Guanosine Derivatives

To overcome the challenges of direct alkylation, more sophisticated strategies have been developed that focus on modifying the N2-position of guanosine through multi-step synthetic sequences. These methods offer greater control over regioselectivity and are generally higher yielding.

The use of the tert-butyloxycarbonyl (Boc) protecting group has become a valuable strategy in nucleoside chemistry. The N2-amino group of guanosine can be protected with a Boc group, which enhances solubility in organic solvents and allows for subsequent modifications. researchgate.netnih.gov An N2-Boc protected guanosine derivative can serve as a key intermediate. While the Boc group is typically used to protect the amine during other transformations, its modification or replacement to introduce a phenyl group would require specific synthetic routes, potentially involving Buchwald-Hartwig amination or other palladium-catalyzed cross-coupling reactions on a suitably functionalized purine.

| Intermediate | Synthetic Advantage | Reference |

| N2-Boc-guanosine | Enhanced solubility, allows for regioselective modifications at other positions. | researchgate.netnih.gov |

| Schiff Base Intermediate | Formed via condensation, allows for introduction of various alkyl groups upon reduction. | semanticscholar.org |

The synthesis of N2-acyl guanosine derivatives provides a related and well-established methodology. For instance, N2-acetylguanosine can be prepared through the reaction of guanosine with an acetylating agent. nih.gov The synthesis of N2-phenylacetylguanosine would follow a similar logic, using phenylacetic anhydride (B1165640) or phenylacetyl chloride. While this introduces a phenylacetyl group rather than a direct phenyl group, it demonstrates the feasibility of modifying the N2-position with phenyl-containing moieties. These acylation reactions often proceed in higher yield and with better regioselectivity than direct alkylations.

Acetylation of Ribose Hydroxyl Groups

The acetylation of the 2', 3', and 5' hydroxyl groups on the ribose component of guanosine is a crucial preliminary step. This process, known as protection, renders these groups unreactive during subsequent reactions on the guanine base. It also enhances the solubility of the nucleoside in organic solvents, which is often necessary for the coupling reactions that follow.

Peracylation Techniques for Nucleoside Sugar Moieties

Peracylation, or the complete acylation of all free hydroxyl groups, is a common strategy in nucleoside chemistry. The most prevalent method for achieving this is through the use of an acylating agent, typically an acid anhydride or acyl halide, often in the presence of a base catalyst.

Acetic anhydride is a widely used reagent for this transformation, effectively converting the hydroxyl groups to their corresponding acetate esters. The reaction is frequently carried out in the presence of a base like pyridine, which acts as a catalyst and scavenges the acidic byproduct (acetic acid). researchgate.net An alternative catalyst-free method involves heating the nucleoside in acetic acid, followed by the addition of excess acetic anhydride. google.com This process drives the reaction to completion and simplifies purification by eliminating the need to remove a catalyst. google.com

Enzymatic methods have also been explored for the acylation of sugar moieties. Lipases, for instance, can catalyze regioselective acylation in polar organic solvents using acid anhydrides as the acyl donor. nih.gov This approach can offer high selectivity, which is particularly useful when only specific hydroxyl groups need to be modified.

Table 1: Comparison of Peracylation Techniques for Nucleosides

| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |

| Standard Chemical | Acetic Anhydride, Pyridine | 25°C, 24 hours | Widely applicable, effective | Requires removal of base catalyst, can be slow researchgate.net |

| Catalyst-Free | Acetic Acid, Acetic Anhydride | Reflux temperature | No catalyst removal needed, simpler workup | Requires higher temperatures google.com |

| Enzymatic | Lipase (e.g., from Pseudomonas fluorescens), Acid Anhydride | Dry polar solvents | High regioselectivity | Enzyme cost and stability can be limiting factors nih.gov |

Specific Synthesis of 2',3',5'-Triacetylguanosine as a Precursor

The direct synthesis of 2',3',5'-triacetylguanosine, also known as guanosine 2',3',5'-triacetate, serves as a foundational step for producing more complex derivatives like N-Phenyl Guanosine 2',3',5'-Triacetate. ontosight.ai This precursor is typically synthesized by reacting guanosine with acetic anhydride. ontosight.ai

The procedure generally involves suspending guanosine in a suitable solvent, often with a basic catalyst, and treating it with an excess of acetic anhydride. The reaction converts the three hydroxyl groups on the ribose sugar into acetate esters. Upon completion, the product, 2',3',5'-Tri-O-acetylguanosine, can be isolated and purified using standard techniques such as crystallization or chromatography. ontosight.aicleanchemlab.com This protected nucleoside is a stable intermediate that can be carried forward to the next synthetic step.

Convergent Synthetic Routes to this compound

Convergent synthesis is an efficient strategy where different fragments of a target molecule are synthesized independently and then assembled in the final stages. For this compound, this typically involves the preparation of a phenylated guanine derivative and a protected ribose sugar, followed by their coupling.

A prominent method for this coupling is the silyl-Hilbert-Johnson (SHJ) or Vorbrüggen reaction. wikipedia.org This reaction is one of the most general and mildest methods for forming the crucial N-glycosidic bond in nucleosides. wikipedia.org

The general steps for a convergent synthesis via the Vorbrüggen reaction are outlined below:

Preparation of the Silylated Base: The N-phenylguanine base is first silylated to increase its nucleophilicity and solubility in organic solvents. Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) are commonly used for this purpose.

Preparation of the Electrophilic Sugar: The ribose sugar must be activated to be electrophilic at the anomeric (C1') carbon. A common precursor is 1-O-acetyl-2,3,5-tri-O-acetyl-β-D-ribofuranose, which is derived from the peracylation of ribose.

Coupling Reaction: The silylated N-phenylguanine is reacted with the activated and protected ribose derivative in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). mdpi.com This reaction forms the N-glycosidic bond, coupling the base to the sugar. The use of an acyl-protected ribose typically ensures the selective formation of the desired β-anomer due to neighboring group participation from the acetyl group at the C2' position. wikipedia.org

Deprotection (if necessary): For the synthesis of the target compound, the acetyl protecting groups on the ribose are retained. If the final desired product were the unprotected nucleoside, a final deacetylation step would be required.

This convergent approach is highly modular, allowing for variations in both the heterocyclic base and the sugar moiety to be introduced late in the synthetic sequence, making it a versatile method for creating diverse libraries of nucleoside analogues.

Table 2: Overview of Convergent Synthesis Steps

| Step | Description | Key Reagents | Intermediate/Product |

| 1 | Silylation of Base | N-Phenylguanine, N,O-Bis(trimethylsilyl)acetamide (BSA) | Silylated N-phenylguanine |

| 2 | Preparation of Sugar | Ribose, Acetic Anhydride | 1-O-acetyl-2,3,5-tri-O-acetyl-β-D-ribofuranose |

| 3 | N-Glycosidic Bond Formation (Vorbrüggen Coupling) | Silylated base, Activated sugar, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | This compound |

Protecting Group Strategies in Nucleoside Synthesis with Relevance to N Phenyl Guanosine 2 ,3 ,5 Triacetate

Hydroxyl Protecting Groups on the Ribose Moiety

The strategic protection of the 2', 3', and 5'-hydroxyl groups of the ribose unit is fundamental in nucleoside chemistry. The choice of protecting groups is dictated by their stability under various reaction conditions and the ease and selectivity of their removal. These protecting groups can be broadly categorized as transient or persistent, depending on when they are removed during the synthetic sequence.

Transient Protecting Groups for 5'-Hydroxyl Functionality

The 5'-hydroxyl group, being a primary alcohol, is the most reactive of the three hydroxyl groups on the ribose ring. Its selective protection is often the first step in nucleoside modification. Transient protecting groups are employed to temporarily block the 5'-hydroxyl group, typically during the synthesis of oligonucleotides where the group is removed at the beginning of each coupling cycle.

The triphenylmethyl (Trityl, Tr) group and its methoxy-substituted derivatives, monomethoxytrityl (MMT) and dimethoxytrityl (DMT), are widely used for the protection of the 5'-hydroxyl group in nucleoside synthesis. umich.edu These bulky groups are typically introduced by reacting the nucleoside with the corresponding trityl chloride in the presence of a base like pyridine. umich.edu The reactivity of the trityl chlorides and the acid lability of the resulting trityl ethers increase with the number of methoxy (B1213986) substituents. umich.edu In 80% acetic acid, the rate of hydrolysis increases approximately 10-fold with each additional methoxy group. umich.edu

The DMT group is particularly favored in automated solid-phase oligonucleotide synthesis for several reasons: it can be introduced regioselectively at the 5'-hydroxyl position in high yield, it is stable to the conditions of the coupling reactions, and it can be removed quantitatively under mild acidic conditions. umich.edu The bright orange color of the dimethoxytrityl cation released upon deprotection also allows for the convenient monitoring of the coupling efficiency. wikipedia.org

| Protecting Group | Abbreviation | Relative Acid Lability | Typical Deprotection Conditions |

|---|---|---|---|

| Triphenylmethyl | Tr | Least Labile | 80% Acetic Acid |

| (4-Methoxyphenyl)diphenylmethyl | MMT | Intermediate | Mildly Acidic Conditions (e.g., 20% aqueous acetic acid) |

| Bis(4-methoxyphenyl)phenylmethyl | DMT | Most Labile | Very Mild Acidic Conditions (e.g., 3% trichloroacetic acid in dichloromethane) |

A significant challenge associated with the use of acid-labile protecting groups like Tr, MMT, and DMT is the potential for depurination, which is the acid-catalyzed hydrolysis of the N-glycosidic bond connecting the purine (B94841) base to the ribose sugar. ttu.ee Purine nucleosides are significantly more susceptible to depurination than pyrimidine (B1678525) nucleosides. ttu.eettu.ee The stability of the N-glycosidic bond in guanosine (B1672433) derivatives is particularly sensitive to acidic conditions. ttu.ee

Persistent Protecting Groups for 2'-Hydroxyl Functionality in Ribonucleosides

In the synthesis of ribonucleosides and their analogs, the 2'-hydroxyl group must be protected with a persistent group that remains intact throughout the synthetic sequence and can be removed at a later stage under orthogonal conditions. The presence of the 2'-hydroxyl group complicates RNA synthesis compared to DNA synthesis, necessitating a robust protecting group strategy. glenresearch.com

Silyl (B83357) ethers are the most commonly used persistent protecting groups for the 2'-hydroxyl functionality in ribonucleoside chemistry. glenresearch.com Among these, the tert-butyldimethylsilyl (TBDMS) group is widely employed. glenresearch.comcdnsciencepub.com The TBDMS group is stable to both acidic and basic conditions commonly used in oligonucleotide synthesis and can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). glenresearch.com

The triisopropylsilyl (TIPS) group is another bulky silyl ether that offers enhanced stability compared to TBDMS. The choice between TBDMS and TIPS often depends on the specific requirements of the synthetic route, with TIPS providing greater stability during reactions where the TBDMS group might be partially cleaved. The selective introduction of these silyl groups at the 2'-position can be challenging and may lead to mixtures of 2'- and 3'-protected isomers, requiring careful optimization of reaction conditions and purification. researchgate.net

| Protecting Group | Abbreviation | Key Stability Features | Typical Deprotection Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS | Stable to acid and base | Fluoride ions (e.g., TBAF in THF) |

| Triisopropylsilyl | TIPS | More sterically hindered and generally more stable than TBDMS | Fluoride ions (e.g., TBAF in THF) |

Application of Acetyl Groups (2',3',5'-Triacetate) as Protecting Groups

In the context of N-Phenyl Guanosine 2',3',5'-Triacetate, the acetyl groups serve as protecting groups for all three hydroxyl functionalities of the ribose moiety. Acetylation is a common strategy for the global protection of hydroxyl groups in nucleosides. This is typically achieved by treating the nucleoside with an excess of an acetylating agent, such as acetic anhydride (B1165640) in the presence of a base like pyridine.

Acetyl groups are stable under neutral and mildly acidic conditions but are readily cleaved under basic conditions, such as treatment with methanolic ammonia (B1221849) or sodium methoxide (B1231860) in methanol (B129727). nih.gov This orthogonality to acid-labile groups like DMT and fluoride-labile groups like TBDMS makes them valuable in multistep synthetic sequences.

However, a key consideration when working with partially acetylated ribonucleosides is the potential for acyl migration. researchgate.netresearchgate.netnih.gov Under neutral or basic conditions, an acetyl group can migrate between adjacent hydroxyl groups, such as from the 2'- to the 3'-position or vice versa. researchgate.netnih.gov In the case of a 2',3',5'-triacetylated compound like this compound, all hydroxyl groups are protected, minimizing the issue of acyl migration. However, during selective deprotection, the conditions must be carefully controlled to prevent such rearrangements.

Nucleobase Protecting Groups for Guanosine

The guanine (B1146940) nucleobase possesses several reactive sites that necessitate protection during oligonucleotide synthesis. The primary sites of concern are the O6-lactam function and the exocyclic N2-amino group, both of which are nucleophilic and can react with reagents used for phosphorylation or glycosylation. researchgate.netrsc.org Failure to protect these sites can lead to a variety of side reactions, including alkylation, acylation, and the formation of undesired phosphoramidite (B1245037) derivatives, ultimately reducing the yield and purity of the target oligonucleotide. researchgate.net Therefore, the selection of appropriate protecting groups for the guanine residue is a critical consideration in the design of any synthetic route. rsc.org

Protection of Exocyclic Amino Groups (e.g., N2-Protection)

The exocyclic amino group (N2) of guanosine is a potent nucleophile and requires protection to prevent side reactions during the formation of internucleotide phosphodiester linkages. ffame.org A variety of protecting groups have been developed for this purpose, with the most common being acyl-type groups.

Standard N2-protecting groups for guanosine include:

Isobutyryl (iBu): Widely used due to its stability under the conditions of oligonucleotide synthesis.

Acetyl (Ac): Another common acyl protecting group. nih.gov

Dimethylformamidine (dmf): An alternative that offers different deprotection kinetics.

The introduction of these groups masks the nucleophilicity of the N2-amino group, preventing it from interfering with the coupling reactions during chain assembly. ffame.org The synthesis of N2-modified guanosine derivatives is an active area of research, with methods developed to introduce a wide range of substituents at this position, including aryl groups. nih.gov One such modification involves the introduction of a phenyl group, resulting in an N2-phenyl guanosine derivative. This type of modification is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces a leaving group (such as a halogen) on the purine ring. nih.gov

Specificity and Utility of Phenyl Protection at Guanine Residues

The use of an N-phenyl group at the N2 position of guanine offers specific chemical properties that can be leveraged in nucleoside synthesis. Unlike standard acyl protecting groups, the N-phenyl group is not introduced with the primary intention of being removed in a final deprotection step. Instead, it is often incorporated as a permanent modification to create a specific nucleoside analogue. nih.gov However, when considered within a protecting group strategy, its features are distinct.

The phenyl group provides significant steric bulk around the N2-amino function. This steric hindrance can influence the reactivity of the nucleoside and direct subsequent chemical transformations to other positions. The 9-phenyl-9-fluorenyl (Pf) group, a much bulkier phenyl-containing substituent, is known to be an outstanding choice for protecting the α-center of amino acid derivatives against epimerization due to its size. nih.gov By analogy, the N-phenyl group on guanosine can sterically shield the N2-position and the adjacent N1-position from unwanted reactions.

The utility of N-phenyl protection, or more broadly N-aryl modification, lies in the creation of guanosine analogues with altered base-pairing properties, increased lipophilicity, or specific biological activities. nih.govnih.gov The presence of the phenyl group can fundamentally change the hydrogen-bonding capabilities of the guanine base, a property explored in the design of novel therapeutic agents.

| Protecting Group | Abbreviation | Key Features | Typical Application |

|---|---|---|---|

| Isobutyryl | iBu | Standard, stable acyl group. | Routine oligonucleotide synthesis. |

| Acetyl | Ac | Common acyl group, removable under basic conditions. | Oligonucleotide and nucleoside analogue synthesis. nih.gov |

| Dimethylformamidine | dmf | Amidine-based, offers mild removal conditions. | Synthesis of sensitive oligonucleotides. |

| Phenyl | Ph | Sterically bulky aryl group, highly stable. | Synthesis of permanently modified guanosine analogues. nih.gov |

Stability and Selective Removal of N-Protecting Groups

A crucial aspect of any protecting group is its stability throughout the various steps of a synthesis and the ability to be removed cleanly at the desired stage. ffame.org Acyl protecting groups like isobutyryl and acetyl are stable to the acidic conditions used to remove 5'-hydroxyl protecting groups (e.g., dimethoxytrityl, DMT) but are readily cleaved under basic conditions, typically using aqueous ammonia, which also cleaves the oligonucleotide from the solid support. ffame.org

The N-phenyl group, in contrast, forms a very stable carbon-nitrogen bond. Aryl amines are significantly less reactive than acyl amides. Consequently, the N-phenyl group is exceptionally stable to both acidic and basic conditions typically employed in standard nucleoside chemistry. nih.gov Its removal is not a trivial step and generally requires harsh chemical conditions, such as catalytic hydrogenation under high pressure or strong reducing agents, which are often incompatible with the integrity of the nucleoside or the larger oligonucleotide. nih.gov This high stability is why the N-phenyl group is generally considered a permanent modification rather than a temporary protecting group in the context of molecules like this compound.

| Protecting Group | Cleavage Reagent/Condition | Stability |

|---|---|---|

| Isobutyryl (iBu) | Aqueous Ammonia | Stable to acid, labile to base. |

| Acetyl (Ac) | Aqueous Ammonia | Stable to acid, labile to base. |

| Dimethylformamidine (dmf) | Aqueous Ammonia (milder conditions than acyls) | Stable to acid, labile to base. |

| Phenyl (Ph) | Harsh conditions (e.g., catalytic hydrogenation). Not typically removed. | Highly stable to acid and base. nih.gov |

Orthogonal Protection Systems in Multistep Nucleoside Synthesis

Multistep synthesis of complex molecules like modified oligonucleotides requires an orthogonal protection strategy. nih.gov This strategy involves the use of multiple protecting groups, each of which can be removed by a specific set of chemical conditions without affecting the others. nih.gov This allows for the selective deprotection and modification of one functional group while others remain protected.

A typical orthogonal scheme in ribonucleoside chemistry might involve:

An acid-labile group (e.g., DMT) for the 5'-hydroxyl.

A fluoride-labile silyl group (e.g., TBDMS) for the 2'-hydroxyl.

A base-labile acyl group for the nucleobase exocyclic amine.

In the case of this compound, the protecting groups demonstrate an orthogonal relationship. The acetate (B1210297) groups on the 2', 3', and 5' hydroxyls of the ribose sugar are esters and are readily cleaved under basic conditions (e.g., sodium methoxide in methanol or aqueous ammonia). The N-phenyl group on the guanine base, however, is stable to these conditions. This orthogonality would allow for the selective deprotection of the sugar hydroxyls while leaving the N-phenyl modification on the nucleobase intact. This strategy is fundamental for preparing molecules where a specific modification on the base is desired in the final, sugar-deprotected nucleoside. nih.gov

Mechanistic and Theoretical Considerations in Guanosine Derivatization

Elucidation of Reaction Mechanisms in Nucleoside Glycosylation

The formation of the N-glycosidic bond between a nucleobase and a sugar moiety is the cornerstone of nucleoside synthesis. The most prevalent method for achieving this is the Silyl-Hilbert-Johnson (SHJ) reaction, also known as the Vorbrüggen reaction. wikipedia.org This method involves the coupling of a silylated heterocyclic base with a protected sugar acetate (B1210297) or halide in the presence of a Lewis acid catalyst, such as SnCl₄ or TMSOTf. wikipedia.orgbiosynth.com

The classical mechanism of the SHJ reaction begins with the activation of the protected sugar by the Lewis acid, leading to the formation of a key cyclic acyloxonium cation intermediate. wikipedia.org The silylated nucleobase, which is more soluble and nucleophilic than the parent base, then attacks the anomeric carbon of this electrophilic sugar. wikipedia.orgbiosynth.com For acyl-protected ribose derivatives, neighboring group participation by the C2'-acetyl group helps to stabilize the intermediate and directs the nucleophilic attack to the opposite face, resulting in the selective formation of the β-anomer. wikipedia.org

While the classical mechanism has been widely accepted, recent studies have proposed revisions and alternative pathways. One significant revision suggests that glycosyl chlorides are pivotal intermediates in the classical Silyl-Hilbert-Johnson reaction. nih.govresearchgate.netnih.gov Research has demonstrated that treating a per-acetylated sugar with a Lewis acid like SnCl₄, even without a nucleobase, can generate the corresponding per-acetylated glyofuranosyl chloride in high yield. nih.govresearchgate.net

This finding has led to a proposed alternative mechanism where the Lewis acid first reacts with the per-acylated sugar to form a glycosyl chloride. This intermediate is then attacked by the silylated nucleobase. nih.gov This revised mechanism is supported by the successful synthesis of nucleosides using pre-formed glycosyl chlorides as glycosyl donors in the absence of a Lewis acid catalyst, which affords the desired β-nucleosides in moderate to excellent yields. nih.govresearchgate.net This catalyst-free approach highlights the importance of the glycosyl chloride intermediate and offers a potentially milder and more efficient synthetic route. nih.govnih.gov

The nucleophilicity of the base plays a critical role in the reaction's success. For instance, purine (B94841) nucleobases or pyrimidines with electron-withdrawing groups exhibit reduced nucleophilicity, which can lead to lower yields in N-glycosylation reactions. nih.govresearchgate.net

Electronic Structure and Reactivity Correlations in Modified Guanine (B1146940) Bases

The electronic properties of the guanine base are fundamental to its reactivity and biological function. Guanosine (B1672433) possesses the lowest oxidation potential among the natural DNA nucleosides, making it a primary target for oxidation. nih.gov Modifications to the guanine ring, such as the introduction of an N-phenyl group, significantly alter its electronic structure and, consequently, its reactivity.

Chemical modifications can influence the conformational preferences of the nucleoside. For example, bulky substituents at the C8 position of the purine ring generally favor a syn glycosidic conformation over the more common anti conformation. mdpi.com The electronic properties of substituents also play a role; methylation at various positions is influenced by the electronic character of the C8 carbon. mdpi.com

Oxidative damage often targets guanine, leading to intermediates like the guanosine radical cation (G•+). nih.gov In double-stranded DNA, this radical cation can be deprotonated, and the resulting neutral guanine radical, G(-H)•, retains radical cation character through proton sharing with the cytosine base in its Watson-Crick pair. acs.org This state allows for hydration, leading to the formation of 8-oxo-7,8-dihydroguanine (8-oxoG), a common oxidative lesion. acs.org In single-stranded DNA, irreversible deprotonation and proton escape into the solvent are more effective, which diminishes the yield of 8-oxoG. acs.org Computational studies using density functional theory (DFT) have been employed to explore the structures and electronic properties of oxidized guanine-cytosine base pairs, revealing how electrostatic repulsion and hydrogen bonding interactions govern their stability and subsequent reactions. researchgate.net

The reactivity of the modified base is also crucial in synthetic transformations. For instance, late-stage functionalization of guanine-based nucleosides can be achieved through acid-catalyzed cyclization reactions, allowing for the synthesis of complex tricyclic analogues. nih.gov

Stereochemical Control and Selectivity in Nucleoside Synthesis

Achieving stereochemical control at the anomeric carbon (C1') of the sugar is one of the most significant challenges in nucleoside synthesis. The biological activity of nucleosides is highly dependent on this stereochemistry, with the β-anomer being the naturally occurring and typically more active form.

In the Silyl-Hilbert-Johnson reaction, the use of a participating group at the C2' position of the ribose ring, such as an acetate or benzoate (B1203000) group, is the primary strategy for ensuring β-selectivity. wikipedia.org The C2' acyl group forms a cyclic acyloxonium ion intermediate, which blocks the α-face of the ribofuranose ring. This forces the incoming silylated nucleobase to attack from the β-face, resulting in the exclusive or predominant formation of the 1,2-trans product (the β-anomer). biosynth.com

However, synthesizing deoxyribonucleosides presents a greater challenge because the absence of a 2'-hydroxyl group precludes this neighboring group participation. biosynth.com This often leads to mixtures of α and β anomers. The nucleophilicity of the glycosyl acceptor can also influence the stereochemical outcome. It has been proposed that weaker nucleophiles favor a more SN1-like mechanism, yielding the α-glycoside, while more reactive acceptors favor an SN2-like pathway, forming the β-anomer. researchgate.net

Selectivity in derivatization also extends to the protecting groups used. For instance, in the synthesis of guanosine analogues, selective protection of the 2'- and 5'-hydroxyl groups over the 3'-hydroxyl can be achieved by using bulky silyl (B83357) chlorides like triisopropylsilyl chloride (TIPS-Cl), which exhibits greater selectivity compared to reagents like t-butyldimethylsilyl chloride (TBDMS-Cl). acs.org This regioselectivity is crucial for subsequent reactions, such as phosphorylation. acs.org

| Silylating Agent | Isomer Ratio (2',5'- vs 3',5'-) | Trisubstitution | Reference |

|---|---|---|---|

| TBDMS-Cl | Not specified | 44% | acs.org |

| TIPS-Cl | 85:15 | <1% | acs.org |

Computational Chemistry Approaches to Guanosine Analogues

Computational chemistry has become an indispensable tool for studying guanosine analogues, providing insights that are often difficult to obtain through experimental methods alone. chemrxiv.org Quantum mechanical (QM) methods, molecular dynamics (MD) simulations, and hybrid QM/MM (quantum mechanics/molecular mechanics) approaches are frequently used to investigate the structural, electronic, and reactive properties of these molecules.

Theoretical studies are crucial for determining the stability, conformational characteristics, and binding efficiency of nucleoside analogues. chemrxiv.org For example, computational docking studies have been used to understand the selectivity of antiviral nucleosides for viral polymerases over human ones. nih.gov These studies can reveal specific interactions, such as a cyano group on the sugar analogue fitting into a unique pocket in the viral enzyme's binding site, which explains its selective activity. nih.gov

QM/MM methods are particularly powerful for modeling enzymatic reactions, such as the hydrolysis of guanosine triphosphate (GTP) to guanosine diphosphate (B83284) (GDP). nih.gov By treating the reacting species with high-level QM theory and the surrounding protein and solvent with classical MM force fields, these simulations can compute free energy profiles for the reaction, identify transition states, and elucidate the catalytic mechanism. nih.gov Such studies have been applied to important biological systems like the Arl3-RP2 protein complex, which is involved in the vision cycle. nih.gov

Furthermore, computational methods are used to predict the electronic properties and reactivity of modified nucleobases. Theoretical calculations can estimate the oxidation potentials of guanine in different DNA contexts, showing how factors like base stacking in guanine-rich sequences can stabilize the oxidized form and influence the thermodynamics of the oxidation process. nih.gov

| Computational Method | Application | Key Findings | Reference |

|---|---|---|---|

| Molecular Docking | Investigating antiviral selectivity | Identified unique binding pockets in viral polymerases for modified nucleosides. | nih.gov |

| QM/MM MD Simulations | Modeling GTP hydrolysis in enzymes | Calculated Gibbs energy profiles and elucidated catalytic mechanisms. | nih.gov |

| PMM–MD (Polarizable QM/MM) | Estimating guanine oxidation potentials in DNA | Demonstrated the influence of sequence and conformation on oxidation thermodynamics. | nih.gov |

| DFT (Density Functional Theory) | Analyzing oxidized guanine-cytosine pairs | Explored structures and electronic properties, balancing electrostatic and H-bonding forces. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing N-Phenyl Guanosine 2',3',5'-Triacetate, and how are protecting groups utilized in its synthesis?

- Methodological Answer : Synthesis typically involves sequential acetylation of guanosine at the 2', 3', and 5' hydroxyl groups using acetic anhydride or acetyl chloride under controlled conditions. The phenyl group is introduced via nucleophilic substitution or coupling reactions at the N-position of the guanine base. Protecting groups, such as acetyl for ribose hydroxyls, prevent undesired side reactions. Post-synthesis, deprotection is achieved via alkaline hydrolysis. Structural confirmation requires NMR (e.g., H, C) and mass spectrometry .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies acetyl proton signals (~2.0–2.2 ppm) and phenyl group aromatic protons (6.5–7.5 ppm). C NMR confirms acetylation (carbonyl carbons at ~170 ppm) and ribose/phenyl connectivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF validates molecular weight. Fragmentation patterns distinguish acetylated ribose from the phenyl-modified base .

- HPLC : Reverse-phase HPLC with UV detection (254 nm) assesses purity and monitors reaction progress .

Q. How is the IUPAC nomenclature applied to derivatives like this compound?

- Methodological Answer : The name follows substitutive principles: "2',3',5'-tri-O-acetylguanosine" denotes acetylation of ribose hydroxyls. The "N-phenyl" prefix specifies substitution at the guanine base’s nitrogen. Systematic naming requires numbering the ribose (1'–5') and base positions, prioritizing functional groups per IUPAC hierarchy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing acetylated guanosine derivatives?

- Methodological Answer : Discrepancies in NMR or MS data may arise from incomplete acetylation or stereochemical variations. Strategies include:

- Isotopic Labeling : C-labeled acetyl groups clarify ambiguous signals in crowded NMR regions .

- Comparative Analysis : Benchmark against synthesized standards (e.g., non-phenylated guanosine triacetate) to isolate spectral contributions from the phenyl group .

- 2D NMR Techniques : COSY and HSQC resolve overlapping proton and carbon correlations .

Q. What experimental approaches assess the stability of this compound under physiological conditions?

- Methodological Answer :

- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9, 37°C) and monitor degradation via HPLC. Acetyl groups hydrolyze faster under alkaline conditions, while the phenyl moiety may enhance base stability .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures.

- Enzymatic Stability : Exposure to esterases or phosphatases evaluates susceptibility to enzymatic cleavage .

Q. How do the phenyl and acetyl substituents influence the compound’s interaction with RNA polymerases or kinases?

- Methodological Answer :

- Competitive Binding Assays : Use radiolabeled GTP or ATP to test inhibition of polymerase activity. Acetylation may reduce ribose recognition, while the phenyl group could sterically hinder binding .

- Molecular Docking : Computational models predict binding affinity changes in enzyme active sites due to substituent bulkiness .

- Kinetic Studies : Measure and variations in enzymatic reactions with the derivative versus native guanosine .

Q. What strategies optimize the synthetic yield and purity of this compound for large-scale studies?

- Methodological Answer :

- Stepwise Acetylation : Prioritize 5'-OH acetylation first due to higher reactivity, followed by 2' and 3' positions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acetylation .

- Purification : Combine flash chromatography (silica gel, ethyl acetate/hexane) with recrystallization (ethanol/water) to remove unreacted intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.